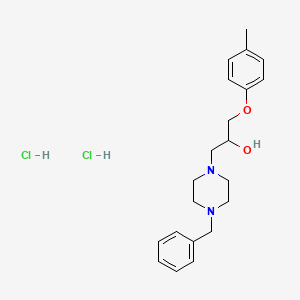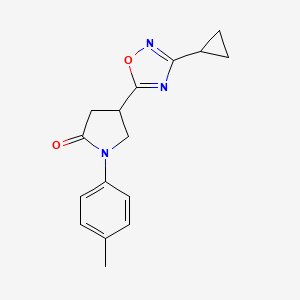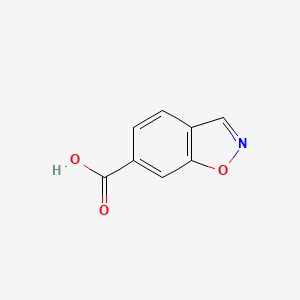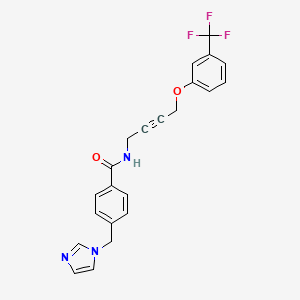
4-((1H-imidazol-1-yl)methyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-imidazol-1-yl)methyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide is a useful research compound. Its molecular formula is C22H18F3N3O2 and its molecular weight is 413.4. The purity is usually 95%.
BenchChem offers high-quality 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Organosoluble Polyamides
Research has explored the synthesis of new diamine monomers containing triaryl imidazole pendent groups, leading to the development of novel polyamides. These polyamides exhibit medium molecular weights, glass-transition temperatures ranging from 236 to 265°C, and good solubility in polar aprotic solvents. Their thermal stability, indicated by weight loss temperatures in the range of 350–373°C in air atmosphere, underscores their potential for high-performance materials applications (Ghaemy, Behmadi, & Alizadeh, 2009).
Corrosion Inhibition
Benzimidazole derivatives have been investigated for their role as corrosion inhibitors for steel in acidic environments. The efficiency of these inhibitors increases with concentration and decreases with temperature, showcasing their potential in protecting metal surfaces from corrosion. Their mixed nature as inhibitors and their interactions with metal surfaces were studied using various spectroscopy and microscopy techniques, providing insights into their mechanism of action (Yadav et al., 2016).
Fluorescent Sensors
Benzimidazole and benzothiazole conjugated Schiff bases have been developed as fluorescent sensors for detecting metal ions such as Al3+ and Zn2+. These compounds exhibit significant solvatochromic behavior, large Stokes shifts, and aggregation-induced emission, making them promising tools for analytical and bioanalytical applications (Suman et al., 2019).
Synthesis of Blue Emitting Fluorophores
The synthesis of novel blue emitting fluorophores based on 2-aryl-1,2,3-triazoles has been explored, demonstrating their potential in optoelectronic applications. These compounds show absorption in the near-visible and visible regions, emit in the blue and green regions, and are thermally stable up to 300°C. Their photophysical properties make them candidates for use in fluorescent dyes and organic light-emitting diodes (Padalkar et al., 2015).
Antimicrobial Assessment of Heterocyclic Compounds
Thiosemicarbazide derivatives have been utilized as precursors in the synthesis of various heterocyclic compounds, including imidazoles, oxadiazoles, and triazines. Some of these synthesized compounds exhibit antimicrobial activity, indicating their potential in the development of new antimicrobial agents (Elmagd et al., 2017).
特性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2/c23-22(24,25)19-4-3-5-20(14-19)30-13-2-1-10-27-21(29)18-8-6-17(7-9-18)15-28-12-11-26-16-28/h3-9,11-12,14,16H,10,13,15H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBAECCKQLIHOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2366271.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2366273.png)
![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)
![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)
![2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2366278.png)
![4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2366279.png)
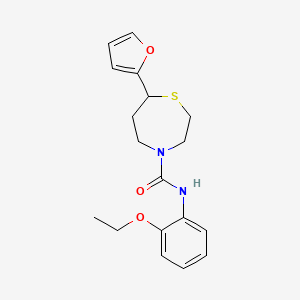

![3-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366284.png)
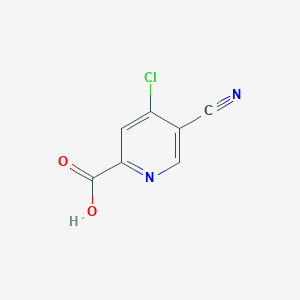
![{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2366286.png)
